molecular formula C15H17N3 B1660958 2-(1-Benzylpyrrolidin-3-yl)pyrazine CAS No. 861965-57-3

2-(1-Benzylpyrrolidin-3-yl)pyrazine

Cat. No. B1660958
CAS RN: 861965-57-3
M. Wt: 239.32
InChI Key: AIERXDIIGHBOFY-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-3-yl)pyrazine is a chemical compound that has been extensively researched due to its various applications in scientific research. It is a heterocyclic compound that consists of a pyrrolidine ring and a pyrazine ring, with a benzyl group attached to the pyrrolidine ring. This compound has been synthesized using various methods and has been found to exhibit significant biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)pyrazine is not fully understood. However, it has been proposed that this compound acts as a partial agonist or antagonist for various receptors such as dopamine, serotonin, and adenosine receptors. It has also been found to inhibit the reuptake of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models. Additionally, it has been found to have anxiolytic and antipsychotic effects, making it a potential candidate for the treatment of anxiety disorders and schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1-Benzylpyrrolidin-3-yl)pyrazine in lab experiments include its high potency and selectivity for various receptors, making it a useful tool for studying the structure-activity relationship of various ligands and receptors. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 2-(1-Benzylpyrrolidin-3-yl)pyrazine. One of the most promising areas of research is the development of new drugs based on this compound for the treatment of various diseases such as Parkinson's disease, schizophrenia, and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved pharmacological properties.

Scientific Research Applications

2-(1-Benzylpyrrolidin-3-yl)pyrazine has been extensively used in scientific research due to its various applications. It has been found to exhibit significant activity as a ligand for several receptors such as dopamine, serotonin, and adenosine receptors. This compound has also been used as a tool for studying the structure-activity relationship of various ligands and receptors. Additionally, it has been used in the development of new drugs for the treatment of various diseases such as Parkinson's disease, schizophrenia, and anxiety disorders.

properties

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-2-4-13(5-3-1)11-18-9-6-14(12-18)15-10-16-7-8-17-15/h1-5,7-8,10,14H,6,9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIERXDIIGHBOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NC=CN=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726442
Record name 2-(1-Benzylpyrrolidin-3-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

861965-57-3
Record name 2-(1-Benzylpyrrolidin-3-yl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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